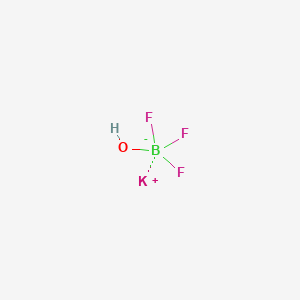
Potassium trifluorohydroxyborate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluorohydroxyborate(1-) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 128.7 g/mol. This compound has gained a lot of attention in recent years due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Potassium trifluorohydroxyborate(1-) has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of boron-containing compounds. It is also used as a catalyst in various reactions, such as the reduction of ketones and aldehydes. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of potassium trifluorohydroxyborate(1-) is not fully understood. However, it is known to act as a Lewis acid, meaning that it can accept electron pairs from other molecules. This property makes it useful in catalyzing various reactions. Additionally, it has been shown to have anticancer properties, possibly through the inhibition of certain enzymes.
Effets Biochimiques Et Physiologiques
Potassium trifluorohydroxyborate(1-) has been shown to have various biochemical and physiological effects. In one study, it was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. However, more research is needed to fully understand the effects of this compound on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using potassium trifluorohydroxyborate(1-) in lab experiments is its low cost and ease of synthesis. Additionally, it is relatively stable and can be stored for long periods of time. However, one limitation is its potential toxicity. This compound can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Orientations Futures
There are many potential future directions for research on potassium trifluorohydroxyborate(1-). One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the exact mechanism of action and efficacy of this compound in treating various types of cancer. Additionally, it may be useful in the development of new catalysts for organic synthesis. Overall, potassium trifluorohydroxyborate(1-) is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
Potassium trifluorohydroxyborate(1-) can be synthesized by reacting potassium borohydride with hydrofluoric acid. This reaction produces hydrogen gas, which must be removed to prevent explosions. The resulting product is then purified by recrystallization to obtain pure potassium trifluorohydroxyborate(1-). This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Propriétés
Numéro CAS |
13876-98-7 |
|---|---|
Nom du produit |
Potassium trifluorohydroxyborate(1-) |
Formule moléculaire |
BF3HKO |
Poids moléculaire |
123.91 g/mol |
Nom IUPAC |
potassium;trifluoro(hydroxy)boranuide |
InChI |
InChI=1S/BF3HO.K/c2-1(3,4)5;/h5H;/q-1;+1 |
Clé InChI |
YKFUDQQSSVOYFF-UHFFFAOYSA-N |
SMILES isomérique |
[B-](O)(F)(F)F.[K+] |
SMILES |
[B-](O)(F)(F)F.[K+] |
SMILES canonique |
[B-](O)(F)(F)F.[K+] |
Autres numéros CAS |
13876-98-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



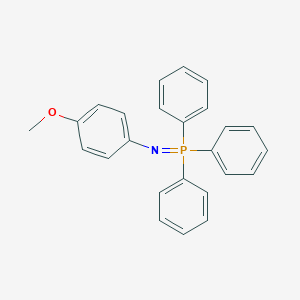
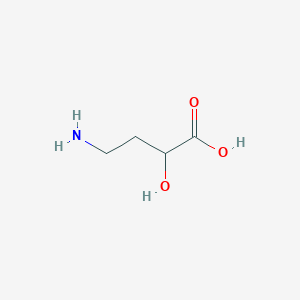
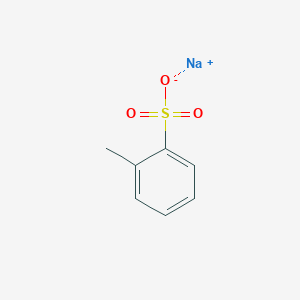
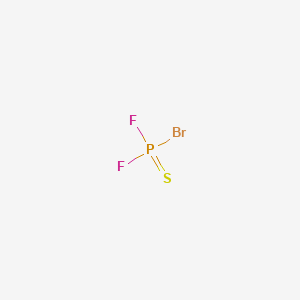
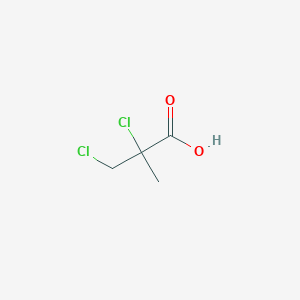

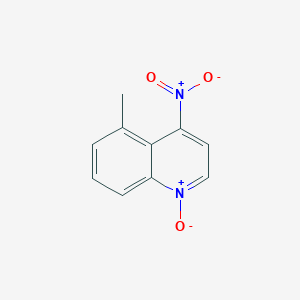
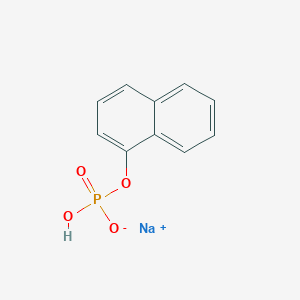
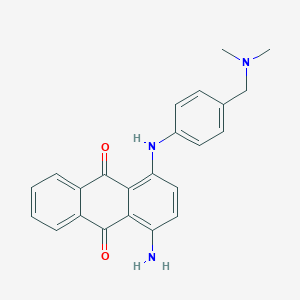
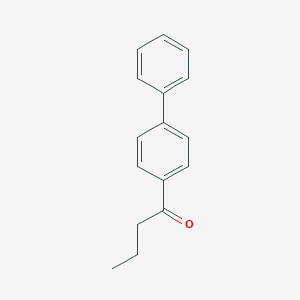
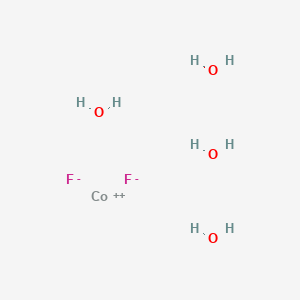
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
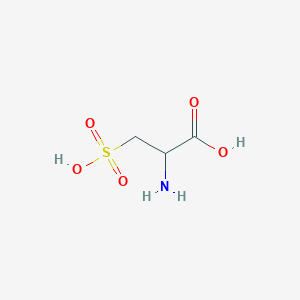
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)